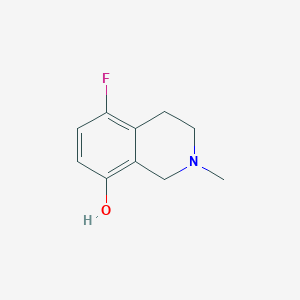
5-Fluoro-1,2,3,4-tetrahydro-2-methyl-8-isoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 8th position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .
Scientific Research Applications
5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol include other fluorinated tetrahydroisoquinolines and related derivatives. Examples include:
- 5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-ol
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of 5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5th position and the hydroxyl group at the 8th position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C10H12FNO/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11/h2-3,13H,4-6H2,1H3 |
InChI Key |
OZSPPBMBJLTKBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















